2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, “2-Bromo-4-fluorophenylacetonitrile” has a molecular formula of C8H5BrFN .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, melting point, and boiling point. For instance, “2-Bromo-4-fluorophenylacetonitrile” has a molecular weight of 214.03 .Scientific Research Applications
1. Synthesis and Fluorescence Studies
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane has been utilized in the synthesis of compounds that exhibit fluorescence properties. For example, García-Hernández and Gabbaï (2009) reported the synthesis of compounds using 2-(2-bromophenyl)-dioxolane that resulted in green fluorescence emissions with quantum yields near 10% (García-Hernández & Gabbaï, 2009).
2. Enhanced Brightness in Nanoparticles
In the field of nanoparticle technology, 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane derivatives have contributed to the creation of enhanced brightness emission-tuned nanoparticles. Fischer, Baier, and Mecking (2013) employed similar compounds for initiating chain growth polymerization, leading to nanoparticles with bright fluorescence emission (Fischer, Baier, & Mecking, 2013).
3. Chemical Rearrangements and Synthesis
The compound has been used in chemical rearrangement studies, as demonstrated by Hasegawa et al. (1993), where 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane was used in formic acid to produce other complex dioxolane derivatives (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
4. Regioselective Lithiation Studies
Porcs-Makkay and Simig (2009) explored the regioselective lithiation of similar dioxolane compounds, providing insights into selective deprotonation and lithiation reactions, crucial for organic synthesis (Porcs-Makkay & Simig, 2009).
5. Direct Fluorination Techniques
Kobayashi et al. (2003) reported the direct fluorination of 1,3-dioxolan-2-one, closely related to 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane, to create compounds potentially useful for lithium-ion battery applications (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).
6. Synthesis of Poly[(2-Phenyl-1,3-dioxolane-4-yl)methyl Methacrylate]
Coskun et al. (1998) utilized (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from glycidyl methacrylate and benzaldehyde, for polymerization studies, contributing to the understanding of polymer degradation and stability (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
7. Palladium Catalyzed Suzuki Reactions
In the context of catalytic reactions, Bei et al. (1999) investigated the use of derivatives similar to 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane as ligands in palladium-catalyzed Suzuki reactions, a critical process in organic synthesis (Bei, Turner, Weinberg, Guram, & Petersen, 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLIJHGMYMELEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734999 | |
Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
CAS RN |
773097-04-4 | |
Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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